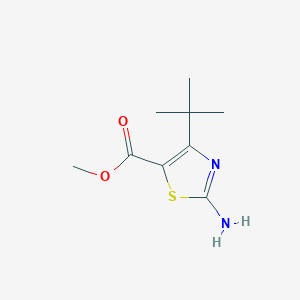

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate

Descripción general

Descripción

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative . Thiazole derivatives have been found to have a wide range of biological activities . .

Mode of Action

Thiazole derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as thiazole kinase and thiazole synthase, which are involved in the biosynthesis of thiamine (Vitamin B1). The interactions between this compound and these enzymes are crucial for the formation of thiamine, which is essential for carbohydrate metabolism and neural function .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound has been found to enhance the proliferation of certain immune cells, suggesting potential immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, this compound inhibits the activity of thiazole kinase by competing with its natural substrate, thereby affecting thiamine biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard storage conditions, with minimal degradation observed over several months . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic activity and gene expression profiles . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its role in thiamine biosynthesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis. This compound interacts with enzymes such as thiazole kinase and thiazole synthase, facilitating the conversion of thiazole precursors into active thiamine derivatives . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate metabolism. These interactions highlight the compound’s role in maintaining cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be actively transported across cell membranes by thiamine transporters, ensuring its availability for biochemical reactions . Additionally, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the mitochondria, where it participates in thiamine-dependent enzymatic reactions . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cellular metabolism. The specific localization of this compound within subcellular compartments is essential for its diverse biological functions.

Actividad Biológica

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a compound belonging to the 2-aminothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a tert-butyl group, which significantly influences its biological properties. The presence of the carboxylate group is crucial for its activity, as it participates in various biochemical interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

-

Cell Proliferation Inhibition :

- In a study examining a series of thiazole derivatives, this compound exhibited significant inhibition of cell proliferation in human cancer cell lines such as K562 leukemia cells, with an IC50 value reported at approximately .

- It demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .

- Mechanism of Action :

Case Studies

A notable case study involved the evaluation of several thiazole derivatives, including this compound, against multiple cancer types:

- Breast Cancer : The compound was tested on MDA-MB-231 cells, showing significant inhibition of metastasis and reduced tumor growth in vivo models .

- Lung Cancer : Inhibition rates were recorded at against NCI-H522 non-small cell lung cancer cells, indicating broad-spectrum anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Antiflaviviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral properties. For instance:

- A related compound showed effective inhibition of viral replication in yellow fever virus assays with an EC50 in the low micromolar range . This suggests potential applications in antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its thiazole structure is a key feature that facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound. The most common method involves the reaction of acetoacetic ester with N-bromosuccinimide followed by thiourea derivatives under controlled conditions to yield the desired thiazole compound. This method is efficient and allows for high yields due to its one-pot reaction strategy .

Biological Applications

The biological significance of this compound is evident in its potential therapeutic applications. Compounds containing thiazole rings are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and African green monkey kidney cells (VERO) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | Induces apoptosis |

| Similar Thiazoles | VERO | TBD | Cell cycle arrest |

Enzyme Inhibition Studies

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with kinesin proteins like HSET (KIFC1), which are crucial for mitotic spindle formation in cancer cells .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and other industrial chemicals. Its derivatives are being explored for their potential use as pesticides and herbicides due to their biological activity against pests.

Development of Antitumor Agents

A notable case study involved the synthesis of a series of thiazole derivatives based on this compound that exhibited potent antitumor activity. The study demonstrated how modifications to the thiazole ring could enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Agrochemical Research

Another study focused on the application of thiazole derivatives in agricultural settings, where they were tested for efficacy against common agricultural pests. The results indicated that certain derivatives showed promising insecticidal properties, leading to further investigations into their commercial viability as crop protection agents.

Análisis De Reacciones Químicas

a) Amino Group Reactivity

The 2-amino group undergoes acylation and alkylation :

-

Acylation : Reacts with chloroacetyl chloride in the presence of K<sub>2</sub>CO<sub>3</sub> to form chloroacetamide intermediates, enabling further coupling with secondary amines .

-

Alkylation : Propargylamine derivatives are synthesized via carbamate formation, enhancing solubility for biological assays .

b) Ester Hydrolysis

The methyl ester at position 5 is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/MeOH/H<sub>2</sub>O), enabling further derivatization :

textReaction: Methyl ester → Carboxylic acid (Yield: 85–90%) Conditions: NaOH (2 eq), MeOH/H₂O (3:1), 55°C, 1 h

Table 1: Yield Comparison for Electrochemical vs. Condensation Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrochemical | NH₄I, DMSO/H₂O | 72–85 | >95 |

| Condensation | HOBt/EDC, DMF | 60–75 | 90–92 |

Table 2: Hydrolysis Kinetics of Methyl Ester

| Base | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| NaOH | 55 | 1 | 95 |

| LiOH | 25 | 12 | 88 |

Mechanistic Insights

-

Electrochemical Cyclization : The reaction proceeds via α-iodoketone intermediates, followed by cyclization with thiourea. DMSO acts as an oxidizing agent to regenerate I<sub>2</sub> .

-

Amide Coupling : HOBt/EDC facilitates the formation of reactive esters, enabling efficient amide bond formation without racemization .

Stability and Reactivity Trends

-

The tert-butyl group enhances steric hindrance , reducing undesired side reactions (e.g., dimerization).

-

The thiazole ring exhibits moderate thermal stability, decomposing above 220°C .

Industrial-Scale Considerations

Propiedades

IUPAC Name |

methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTBDFJALOEEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363384 | |

| Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-61-6 | |

| Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.